Diosmin Impurity 5
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Overview
Description
Diosmin Impurity 5 is a related substance found in diosmin bulk drug substances and pharmaceutical formulations. Diosmin itself is a flavone derivative, a member of the flavonoid glycoside group, characterized by a three-ringed molecule with hydroxyl groups attached to a sugar molecule. Diosmin was first isolated in 1925 from Scrophularia nodosa and is commonly used for its phlebotonic and vascular-protecting properties .
Preparation Methods
The preparation of Diosmin Impurity 5 involves the synthesis and identification of related substances in diosmin bulk drug substances. The synthetic routes typically involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for identification and quantification. The chromatographic system consists of an Intersil Wondasil ODS (C18) column, with a mobile phase of water/acetic acid and methanol using a gradient program . Industrial production methods may involve the extraction of diosmin from plant sources or the conversion of hesperidin to diosmin, followed by the identification and isolation of impurities .
Chemical Reactions Analysis
Diosmin Impurity 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, methanol, and dimethyl sulfoxide. The major products formed from these reactions are typically identified using HPLC and MS. For example, one of the impurities identified is 7-hexopyranosidal diosmetin, which is proposed to have the structure 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside .
Scientific Research Applications
Diosmin Impurity 5, like other related substances, is studied for its potential impact on the quality and efficacy of diosmin-containing pharmaceutical formulations. Research applications include the development of analytical methods for the identification and quantification of impurities, as well as the investigation of their pharmacological properties. Diosmin itself has been studied for its anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects . These properties make it a potential candidate for the treatment of various diseases, including chronic venous insufficiency, hemorrhoids, and other vascular disorders .
Mechanism of Action
The mechanism of action of Diosmin Impurity 5 is not well-documented, but it is likely to be similar to that of diosmin. Diosmin exerts its effects by reducing inflammation and oxidative stress, improving venous tone, and enhancing lymphatic drainage. It is converted to diosmetin in the body, which is then absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmin also inhibits the nuclear translocation of NF-κB P65 through the activation of SIRT3, which contributes to its anti-inflammatory and antifibrotic effects .
Comparison with Similar Compounds
Diosmin Impurity 5 can be compared to other related substances found in diosmin bulk drug substances, such as hesperidin and 6-iododiosmin. These compounds share similar chemical structures and pharmacological properties but may differ in their specific effects and potency. For example, hesperidin is another flavonoid glycoside found in citrus fruits and is often used in combination with diosmin for its vascular-protecting properties . The unique structure of this compound, particularly the presence of the hexopyranoside group, distinguishes it from other related substances .
Properties
Molecular Formula |
C30H38O15 |
---|---|
Molecular Weight |
638.6 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one |
InChI |
InChI=1S/C30H38O15/c1-13-23(33)25(35)27(37)29(43-13)42-12-21-24(34)26(36)28(38)30(45-21)44-15-10-17(32)22(20(11-15)41-4)16(31)7-5-14-6-8-18(39-2)19(9-14)40-3/h5-11,13,21,23-30,32-38H,12H2,1-4H3/b7-5+/t13-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |
InChI Key |
DRPLCVBSMFDLRD-ZSBZFWRJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
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